REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][NH:5][C:4]2=[N:8][CH:9]=[CH:10][C:3]=12.O(C(C)(C)C)[K].C1COCC1.[C:22]1([CH2:28][SH:29])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C(O)(C)C>[CH2:28]([S:29][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
5.07 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(NC=N1)=NC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O([K])C(C)(C)C
|
Name
|
|
Quantity
|
49.5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.81 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CS
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added water (300 mL)
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
to collect the resulting white solid
|
Type
|
WASH
|
Details
|
The solid was washed with diethyl ether and MeOH
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)SC=1C2=C(N=CN1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.29 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |